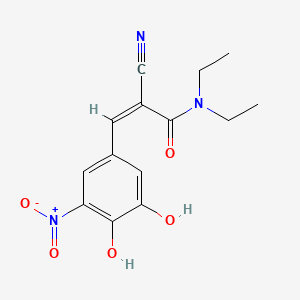

(Z)-Entacapone

Vue d'ensemble

Description

cis-Entacapone is a metabolite of the catechol-O-methyltransferase (COMT) inhibitor entacapone. It is also a potential impurity found in commercial preparations of entacapone and a degradant of entacapone formed by UV light exposure.

Applications De Recherche Scientifique

Parkinson’s Disease Management

cis-Entacapone: is widely recognized for its role in the management of Parkinson’s disease (PD). It acts as a potent inhibitor of catechol-O-methyltransferase (COMT), an enzyme that metabolizes L-DOPA, the primary treatment for PD . By inhibiting COMT, cis-Entacapone increases the bioavailability of L-DOPA, enhancing its therapeutic effects and improving patient outcomes .

Synthesis and Chemical Studies

The compound has been the subject of extensive chemical studies, including new methods of synthesis. A notable synthesis approach involves amine-mediated demethylation of a precursor compound, which is significant for producing the cis-Entacapone isomer under mild conditions . This research is crucial for developing more efficient and cost-effective production methods.

Tuberculosis and Dengue Research

Preliminary studies have indicated that cis-Entacapone and its analogs show in vitro activity against tuberculosis (TB) and dengue . This suggests potential applications in the development of new treatments for these diseases, although further research is needed to confirm efficacy and safety.

Neuropharmacological Effects

Beyond its use in PD, cis-Entacapone has been studied for its neuropharmacological effects. Research indicates that it may modulate hippocampal function, potentially leading to improved cognitive abilities such as novel object recognition . This opens up avenues for research into cognitive enhancers and neuroprotective agents.

Pharmacokinetics and Drug Development

The pharmacokinetic profile of cis-Entacapone is well-documented, with rapid absorption and no significant accumulation after repeated doses . Understanding its pharmacokinetics is essential for drug development, ensuring optimal dosing regimens for patients.

Metabolic Pathway Analysis

cis-Entacapone: undergoes extensive metabolism, primarily through isomerization to the cis isomer followed by glucuronidation . Studying these metabolic pathways can provide insights into drug interactions and the development of COMT inhibitors with improved profiles.

Crystal Structure and NMR Studies

The crystal structure of cis-Entacapone has been established, which is vital for understanding its pharmacological activity . Additionally, NMR methods have been developed to distinguish between the E and Z isomers, aiding in quality control and research .

Protein Binding Studies

Research into how cis-Entacapone binds to serum albumin has implications for its distribution and efficacy in the body . These studies are important for predicting drug behavior and interactions within the human body.

Mécanisme D'action

Target of Action

Cis-Entacapone, also known as (Z)-Entacapone, primarily targets the enzyme catechol-O-methyltransferase (COMT) . COMT plays a crucial role in the metabolization of catechol substrates, including endogenous neurotransmitters like dopamine, epinephrine, and norepinephrine .

Mode of Action

Cis-Entacapone acts as a selective and reversible inhibitor of COMT . By inhibiting COMT in peripheral tissues, it alters the plasma pharmacokinetics of levodopa, a key drug used in the treatment of Parkinson’s disease . When administered concomitantly with levodopa and a decarboxylase inhibitor (e.g., carbidopa), cis-Entacapone leads to increased and more sustained plasma levodopa concentrations .

Biochemical Pathways

The inhibition of COMT by cis-Entacapone prevents the premature metabolization of levodopa, thereby increasing the availability of levodopa for absorption across the blood-brain barrier . This results in increased CNS levels of dopamine, the active metabolite of levodopa .

Pharmacokinetics

Cis-Entacapone is rapidly absorbed after oral administration, with peak time generally reached within 1 hour . It is almost completely metabolized prior to excretion, with only a very small amount (0.2% of dose) found unchanged in urine . The main metabolic pathway is isomerization to the cis-isomer, followed by direct glucuronidation of the parent and cis-isomer .

Result of Action

The molecular and cellular effects of cis-Entacapone’s action primarily involve the enhancement of levodopa’s therapeutic effects. By inhibiting COMT, cis-Entacapone increases the bioavailability of levodopa, leading to more sustained levodopa serum levels . This results in increased concentrations of dopamine in the brain, thereby improving the symptoms of Parkinson’s disease .

Action Environment

The action, efficacy, and stability of cis-Entacapone can be influenced by various environmental factors. For instance, the presence of other drugs, such as levodopa and carbidopa, can enhance the effectiveness of cis-Entacapone . Furthermore, individual patient characteristics, such as the stage of Parkinson’s disease and the patient’s overall health status, can also impact the drug’s efficacy .

Propriétés

IUPAC Name |

(Z)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O5/c1-3-16(4-2)14(20)10(8-15)5-9-6-11(17(21)22)13(19)12(18)7-9/h5-7,18-19H,3-4H2,1-2H3/b10-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRURYQJSLYLRLN-YHYXMXQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C(=CC1=CC(=C(C(=C1)O)O)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)/C(=C\C1=CC(=C(C(=C1)O)O)[N+](=O)[O-])/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101317261 | |

| Record name | (Z)-Entacapone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-Entacapone | |

CAS RN |

145195-63-7 | |

| Record name | (Z)-Entacapone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145195-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Entacapone, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145195637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-Entacapone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ENTACAPONE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X96VV9HUQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

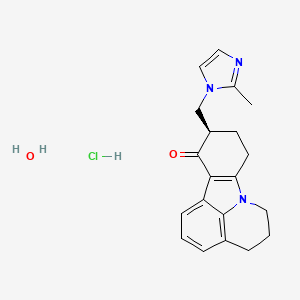

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-ethoxyphenyl)-3-(2-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B1669005.png)

![8-[(Z)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-7-hydroxy-4-methylchromen-2-one](/img/structure/B1669006.png)

![7-Hydroxy-2,3,4,5-tetrahydro-1H-benzofuro[2,3-c]azepin-1-one](/img/structure/B1669007.png)

![9-Hydroxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one](/img/structure/B1669008.png)